molecular formula C8H11NS B13784141 2-(Aminomethyl)-3-methylbenzene-1-thiol CAS No. 754157-37-4

2-(Aminomethyl)-3-methylbenzene-1-thiol

Cat. No.: B13784141
CAS No.: 754157-37-4
M. Wt: 153.25 g/mol
InChI Key: IELMJWYGGXTGFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(aminomethyl)-3-methylbenzenethiol is an organic compound characterized by the presence of an aminomethyl group and a methyl group attached to a benzene ring, along with a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(aminomethyl)-3-methylbenzenethiol typically involves multi-step organic reactions. One common method includes the nitration of 3-methylbenzenethiol to introduce a nitro group, followed by reduction to convert the nitro group to an amine.

Industrial Production Methods

Industrial production of 2-(aminomethyl)-3-methylbenzenethiol may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are selected to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(aminomethyl)-3-methylbenzenethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate are commonly used oxidizing agents.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are used for reduction.

    Substitution: Halogenated compounds and strong bases are often used in substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

2-(aminomethyl)-3-methylbenzenethiol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe due to its thiol group, which can interact with proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(aminomethyl)-3-methylbenzenethiol involves its interaction with molecular targets through its functional groups. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. The aminomethyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(aminomethyl)benzenethiol
  • 3-methylbenzenethiol
  • 2-(aminomethyl)-4-methylbenzenethiol

Uniqueness

2-(aminomethyl)-3-methylbenzenethiol is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted applications in research and industry.

Properties

CAS No.

754157-37-4

Molecular Formula

C8H11NS

Molecular Weight

153.25 g/mol

IUPAC Name

2-(aminomethyl)-3-methylbenzenethiol

InChI

InChI=1S/C8H11NS/c1-6-3-2-4-8(10)7(6)5-9/h2-4,10H,5,9H2,1H3

InChI Key

IELMJWYGGXTGFU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)S)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.